molecular formula C32H43N3O10 B1412372 2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) CAS No. 1426654-39-8

2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)

Cat. No.: B1412372
CAS No.: 1426654-39-8
M. Wt: 629.7 g/mol
InChI Key: KRGXGKVOHWWKQE-UHFFFAOYSA-N
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Description

2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as tert-butoxy, oxoethyl, and benzyloxycarbonylamino groups. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tert-butoxy-oxoethyl intermediate: This step involves the reaction of tert-butyl alcohol with an appropriate oxoethyl precursor under acidic conditions to form the tert-butoxy-oxoethyl intermediate.

    Coupling with ethane-2,1-diyl bis(2-(benzyloxycarbonylamino)propanoate): The intermediate is then coupled with ethane-2,1-diyl bis(2-(benzyloxycarbonylamino)propanoate) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonylamino groups, where nucleophiles such as amines or thiols replace the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives.

Scientific Research Applications

2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its multiple functional groups.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems and prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) involves its interaction with molecular targets through its functional groups. These interactions can include hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific application. The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate): Similar structure but with tert-butoxycarbonyl groups instead of benzyloxycarbonyl groups.

    2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(methoxycarbonylamino)propanoate): Contains methoxycarbonyl groups instead of benzyloxycarbonyl groups.

Uniqueness

The uniqueness of 2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

4-[[3-carboxy-3-(phenylmethoxycarbonylamino)butyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N3O10/c1-30(2,3)45-25(36)20-35(18-16-31(4,26(37)38)33-28(41)43-21-23-12-8-6-9-13-23)19-17-32(5,27(39)40)34-29(42)44-22-24-14-10-7-11-15-24/h6-15H,16-22H2,1-5H3,(H,33,41)(H,34,42)(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGXGKVOHWWKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1)CCC(C)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)
Reactant of Route 2
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)
Reactant of Route 3
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)
Reactant of Route 4
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)
Reactant of Route 5
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)
Reactant of Route 6
Reactant of Route 6
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)

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